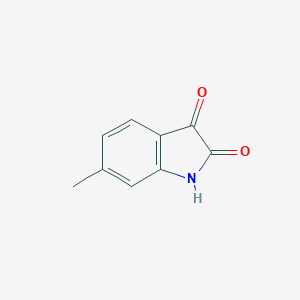

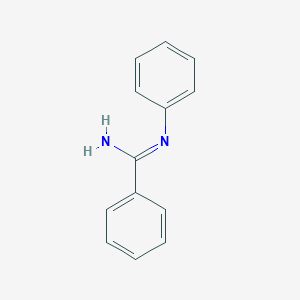

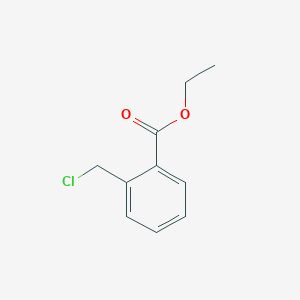

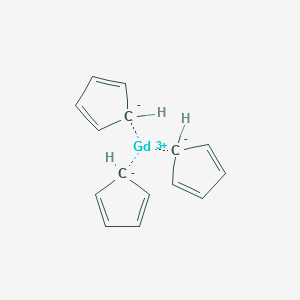

![molecular formula C9H7ClO B072528 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 1473-47-8](/img/structure/B72528.png)

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride

Overview

Description

Synthesis Analysis

The synthesis of bicyclic compounds like Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride often involves catalytic annulations and cycloalkenylation processes. For instance, catalytic annulations of Nazarov reagent and vinyl 1,2-diketones under Brønsted base catalysis have been reported for the stereodivergent synthesis of related bicyclo[3.2.1]octenes, showcasing the diversity of methods available for constructing bicyclic skeletons (Liu et al., 2020). Additionally, palladium-catalyzed cycloalkenylation has facilitated the synthesis of bicyclo[4.3.0]nonanes and related structures, highlighting the role of transition metal catalysis in synthesizing complex bicyclic compounds (Toyota et al., 2002).

Molecular Structure Analysis

The molecular structure of bicyclic compounds is critically important in determining their chemical reactivity and physical properties. For example, the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands has showcased the significance of structural features in achieving high enantioselectivity in catalytic reactions (Otomaru et al., 2005). The detailed molecular structure analysis aids in understanding the electronic and steric effects that influence the compound's reactivity and stability.

Chemical Reactions and Properties

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride participates in a variety of chemical reactions due to its unique structure. For instance, Diels-Alder reactions have been utilized for the synthesis of related bicyclo[2.2.2]octenones and octadienones, demonstrating the compound's versatility in forming new chemical bonds and structures (Lin et al., 2004). The compound's reactivity is further highlighted by its participation in cycloaddition reactions, enabling the synthesis of complex molecular architectures.

Scientific Research Applications

Fundamental Organic Reactions

One of the primary areas of application for Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is in studying fundamental organic reactions. For instance, this compound has been utilized in the exploration of the Cope rearrangement, a thermal rearrangement that involves a [3,3]-sigmatropic shift. It serves as a precursor or intermediate in reactions that investigate the mechanistic pathways and thermodynamics of complex organic transformations Doering & Roth, 1963.

Material Science and Polymer Chemistry

In the realm of polymer chemistry, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride has contributed to the development of new materials. A study demonstrated its use in forming gradient copolymers through ring-opening metathesis polymerization, highlighting its role in designing polymers with tailored surface properties and thermal stability. This application showcases the compound's versatility in creating advanced materials with potential uses in various industrial and technological sectors Boadi & Sampson, 2021.

Mechanism of Action

Mode of Action

The exact mode of action of Bicyclo[42It’s known that the compound is involved in a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is currently unavailable . These properties are crucial in determining the bioavailability of the compound. Further pharmacokinetic studies are required to understand these properties.

properties

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRRANOWXWHKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629203 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |

CAS RN |

1473-47-8 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.